![molecular formula C10H12BrN B2637182 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 780738-23-0](/img/structure/B2637182.png)
7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 780738-23-0 . It has a molecular weight of 226.12 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a subject of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline can be represented by the SMILES stringBrc1ccc2CCNCc2c1
. The InChI code for the compound is 1S/C10H12BrN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h4-5,12H,2-3,6H2,1H3
. Chemical Reactions Analysis
The C(1)-functionalization of tetrahydroisoquinolines has been achieved through various multicomponent reactions . These reactions often involve the isomerization of an iminium intermediate .Physical And Chemical Properties Analysis
7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a solid at room temperature . It has a molecular weight of 226.12 . The compound is insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a compound of interest in synthetic chemistry, often used as an intermediate in the synthesis of more complex molecules. Its reactivity and potential for further functionalization make it valuable for constructing a variety of chemical structures. For instance, its synthesis has been described through the reductive amination of Schiff's bases, showcasing its role in creating novel chemical entities (P. Zlatoidský & Bálint Gabos, 2009). Additionally, its derivatives have been synthesized for studies in biological systems, such as exploring its interaction with dopamine receptors and its potential as a neurotoxin, suggesting a biochemical application (M. Naoi et al., 1993).
Biological Activity and Neurotoxicity
Research into the biological activity of tetrahydroisoquinoline derivatives, including 7-Bromo-6-methyl variants, has indicated their potential role in neurochemical processes. Specifically, studies on N-methylated tetrahydroisoquinolines have explored their similarity to known neurotoxins like MPTP, suggesting implications for neurodegenerative diseases such as Parkinson's (M. Naoi et al., 1993). This line of research highlights the importance of these compounds in studying the mechanisms of neurotoxicity and the potential development of therapeutic agents.
Potential in Drug Discovery
The synthesis and exploration of 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline derivatives have implications for drug discovery, especially in the development of compounds targeting the central nervous system. For example, the study of brominated tetrahydroisoquinolines from marine sources underscores the diverse bioactive potential of these compounds, including their roles in neurological pathways (Ming Ma et al., 2007). This research paves the way for novel therapeutic agents that modulate neurotransmitter systems, offering insights into the treatment of disorders like Parkinson's disease.
Safety and Hazards
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the search results, the synthesis of tetrahydroisoquinolines and their derivatives continues to be an active area of research . This is due to their presence in various natural and non-natural compounds with intriguing biological properties .
properties
IUPAC Name |
7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h4-5,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMATKSWEICTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNCC2)C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
780738-23-0 |
Source
|
Record name | 7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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